Silicic acid, calcium salt (1:2), universally known in industry as dicalcium silicate (C2S) or belite (β-Ca2SiO4), is a foundational hydraulic biomaterial and specialty cementitious precursor. Characterized by its slow, sustained hydration kinetics and low exothermic heat evolution, this compound reacts with water to form a dense calcium silicate hydrate (C-S-H) gel and calcium hydroxide. In procurement contexts, it is primarily sourced for advanced endodontic sealers, bioactive bone tissue engineering scaffolds, and specialized low-heat structural cements. Its ability to provide long-term mechanical strength, sustained alkaline pH for antimicrobial efficacy, and robust in vitro bioactivity makes it a critical material where rapid-setting, high-heat alternatives would cause thermal damage or premature structural failure[1].
Substituting dicalcium silicate (C2S) with closely related analogs like tricalcium silicate (C3S) or monocalcium silicate (CaSiO3) fundamentally alters product processability and performance. Tricalcium silicate hydrates rapidly, generating high exothermic heat that can cause tissue necrosis in biomedical applications or thermal cracking in bulk casting. Conversely, monocalcium silicate (wollastonite) lacks the hydraulic setting mechanism entirely, failing to produce the C-S-H gel and continuous Ca(OH)2 release required for self-setting cements and sustained alkalinity. Procurement decisions must strictly specify the 1:2 calcium-to-silicon ratio to ensure the required extended working time, controlled degradation rate, and late-stage mechanical densification [1].
Isothermal calorimetry demonstrates that dicalcium silicate (C2S) evolves significantly less heat during its hydraulic setting reaction compared to tricalcium silicate (C3S). While C3S generates approximately 500 J/g of heat, driving rapid early strength but risking thermal stress, C2S generates only about 260 J/g. This lower heat of hydration is critical for preventing thermal necrosis in biological tissues and avoiding thermal cracking in large-volume structural applications [1].
| Evidence Dimension | Total heat of hydration |
| Target Compound Data | ~260 J/g (Dicalcium silicate) |
| Comparator Or Baseline | ~500 J/g (Tricalcium silicate) |
| Quantified Difference | 48% reduction in exothermic heat release |
| Conditions | Isothermal calorimetry of pure phase pastes at standardized water-to-solid ratios |
Enables the safe formulation of bulk bioceramics and specialized cements where thermal management is a primary selection criterion.
The dissolution and nucleation kinetics of dicalcium silicate provide a substantially extended working window compared to tricalcium silicate. Quantitative phase analysis via quasielastic neutron scattering and XRD reveals that at 28 days of curing, C2S achieves only 30-40% hydration, whereas C3S reaches approximately 70% hydration in the same timeframe. This delayed reactivity translates to a prolonged workable state before final setting, allowing for complex mold filling or precise clinical placement [1].
| Evidence Dimension | Degree of hydration at 28 days |
| Target Compound Data | 30-40% hydration |
| Comparator Or Baseline | ~70% hydration (Tricalcium silicate) |
| Quantified Difference | ~50% slower hydration progression at 28 days |
| Conditions | Paste hydration analyzed via quantitative XRD and neutron scattering at room temperature |
Crucial for manufacturing workflows and clinical procedures that require extended handling and processability before the material hardens.
Dicalcium silicate exhibits self-setting bioactivity that differentiates it from non-hydraulic monocalcium silicate (wollastonite). When immersed in simulated body fluid (SBF), C2S undergoes hydration to form C-S-H gel and releases Ca(OH)2, maintaining a sustained alkaline pH (>10) that accelerates the precipitation of carbonate-containing hydroxyapatite within 5 days. Monocalcium silicate, lacking this hydraulic mechanism, does not provide the same continuous calcium release or alkaline modulation, altering the kinetics of osteo-integration[1].
| Evidence Dimension | Mechanism of apatite formation in SBF |
| Target Compound Data | Hydraulic setting with continuous Ca(OH)2 release and rapid apatite nucleation (5 days) |
| Comparator Or Baseline | Non-hydraulic surface precipitation (Monocalcium silicate / Wollastonite) |
| Quantified Difference | Sustained alkaline pH modulation and C-S-H gel formation unique to C2S/C3S phases |
| Conditions | Immersion in Simulated Body Fluid (SBF) at 37°C |
Dictates the selection of C2S for endodontic sealers and bone grafts where active pH modulation and rapid apatite formation are required.
While tricalcium silicate is responsible for early-stage strength in blended cements, dicalcium silicate is the primary driver of late-stage compressive strength and matrix densification. Because C2S hydrates slowly over months to years, it continuously fills capillary pores with C-S-H gel without inducing the early-stage microcracking associated with the rapid volume changes of C3S. This makes C2S indispensable for formulations requiring long-term mechanical stability and durability [1].
| Evidence Dimension | Contribution to long-term compressive strength (>28 days) |
| Target Compound Data | Primary driver of strength gain from 28 days to 1 year |
| Comparator Or Baseline | Primary driver of 1- to 7-day strength (Tricalcium silicate) |
| Quantified Difference | Shift in mechanical densification timeline from early (C3S) to late (C2S) stages |
| Conditions | Standardized compressive strength testing of hydrated pastes over 1-year duration |
Justifies the procurement of C2S for applications where long-term structural integrity and resistance to degradation are prioritized over rapid hardening.
Utilizing its extended working time and sustained alkaline pH (due to continuous Ca(OH)2 release), C2S is formulated into bioactive dental cements that promote dentin bridge formation without causing thermal damage to the pulp [1].
Chosen for its robust in vitro bioactivity and moderate degradation rate, C2S serves as a precursor for 3D-printed bioceramic scaffolds that support osteo-integration and hydroxyapatite precipitation [2].
Procured for specialized mass concrete applications where the low exothermic heat of hydration (260 J/g) prevents thermal cracking during the curing of large-volume structures [3].
Used as a late-stage strength enhancer in custom cementitious formulations, where its slow hydration kinetics ensure long-term matrix densification and durability without early-stage microcracking[4].